molecular formula C16H16ClF2N3O4S B13159714 Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13159714
M. Wt: 419.8 g/mol
InChI Key: QXNLEEPNBQSLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a structurally complex heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. Key functional groups include a chlorosulfonylmethyl substituent at position 3, a difluoromethyl group at position 2, and a benzyl ester at position 5. The compound’s reactivity is likely influenced by the electron-withdrawing chlorosulfonyl group, making it a candidate for further derivatization (e.g., nucleophilic substitutions) .

Properties

Molecular Formula

C16H16ClF2N3O4S

Molecular Weight

419.8 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-2-(difluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H16ClF2N3O4S/c17-27(24,25)10-12-14(15(18)19)20-13-8-21(6-7-22(12)13)16(23)26-9-11-4-2-1-3-5-11/h1-5,15H,6-10H2

InChI Key

QXNLEEPNBQSLJB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=C2CS(=O)(=O)Cl)C(F)F)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Synthesis Strategy

The synthesis generally proceeds via the following key steps:

  • Formation of the Imidazo[1,2-a]pyrazine Core:
    The core heterocycle is typically constructed through cyclization reactions involving suitable precursors such as amino derivatives and aldehydes or ketones. This step may involve condensation reactions under controlled conditions to form the fused ring system.

  • Introduction of the Difluoromethyl Group:
    The difluoromethyl group ($$-CHF_2$$) is introduced via nucleophilic substitution or electrophilic fluorination. Reagents such as difluoromethylating agents (e.g., difluoromethyl sulfonates) are used to attach this group selectively at the 2-position of the heterocycle.

  • Attachment of the Chloromethyl Group:
    The chloromethyl group ($$-CH_2Cl$$) is incorporated through chloromethylation reactions, often using chloromethyl methyl ether or formaldehyde derivatives in the presence of catalysts like zinc chloride or stannous chloride.

  • Esterification to Form the Benzyl Ester:
    The final step involves esterification of the carboxylic acid intermediate with benzyl alcohol, typically under acidic or catalytic conditions, to yield the benzyl ester.

Specific Synthetic Routes and Conditions

Step Reagents & Conditions References & Notes
Heterocycle formation Amino precursor + aldehyde/ketone + acid catalyst Typically involves cyclization at elevated temperatures (80-120°C) in solvents like acetic acid or ethanol
Difluoromethylation Difluoromethylating agents (e.g., difluoromethyl sulfonates), base (e.g., potassium carbonate), solvent (e.g., DMF) Achieved via nucleophilic substitution; reaction monitored by TLC
Chloromethylation Formaldehyde + HCl or chloromethyl methyl ether, Lewis acid catalyst Conducted at room temperature to moderate heat (25-60°C) to avoid overreaction
Esterification Benzyl alcohol + coupling agents (e.g., DCC, EDC) or acid catalysis Performed under reflux conditions; purification via column chromatography

Purification Techniques

  • Column Chromatography:
    Used extensively to separate the desired product from reaction impurities, employing silica gel and appropriate solvent systems (e.g., ethyl acetate/hexanes).

  • Recrystallization:
    Final purification often involves recrystallization from solvents like ethanol or ethyl acetate to obtain high-purity compounds.

  • Spectroscopic Verification:
    Confirmatory techniques such as NMR, IR, and mass spectrometry are employed to verify structure and purity.

Reaction Mechanisms

  • Cyclization:
    The formation of the heterocyclic core involves nucleophilic attack and ring closure facilitated by acid catalysis.

  • Electrophilic Substitution:
    Difluoromethyl and chloromethyl groups are introduced via electrophilic or nucleophilic substitution mechanisms, with the reagents acting as electrophiles.

  • Esterification:
    The carboxyl group reacts with benzyl alcohol under catalytic conditions to form the ester linkage.

Data Table Summarizing Synthetic Methods

Step Reagents Conditions Purpose Reference
Heterocycle formation Amino precursor + aldehyde 80-120°C, acid catalyst Core ring synthesis
Difluoromethylation Difluoromethyl sulfonate + base DMF, room to 60°C Attach $$CHF_2$$ group
Chloromethylation Formaldehyde + HCl 25-60°C Attach chloromethyl group
Esterification Benzyl alcohol + coupling agent Reflux Form benzyl ester

Research Perspectives and Optimization

Recent advances emphasize the use of microwave-assisted synthesis to reduce reaction times and improve yields. Catalytic systems such as palladium or copper catalysts have been explored to facilitate selective functionalization. Additionally, flow chemistry techniques are being investigated for scalable production with enhanced control over reaction parameters.

Notes and Considerations

  • Selectivity:
    Achieving regioselectivity in functional group attachment is critical; protecting groups may be employed to prevent undesired reactions.

  • Safety:
    Handling chloromethylating agents and sulfonyl chlorides requires strict safety protocols due to their corrosive and toxic nature.

  • Yield Optimization: Reaction conditions such as temperature, solvent polarity, and reagent stoichiometry are optimized through iterative experimentation to maximize yields.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the chlorosulfonyl group to a sulfonamide.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols can be used under mild to moderate conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while reduction reactions can produce sulfonamides or other reduced forms.

Scientific Research Applications

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The difluoromethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Spectral Data Highlights
Target Compound (Benzyl 3-[(ClSO₂)CH₂]-2-(F₂CH)-imidazo[1,2-a]pyrazine-7-CO₂Bz) Not explicitly provided ~414.8 (calc.) 3-(ClSO₂CH₂), 2-(F₂CH), 7-CO₂Bz N/A N/A N/A
Benzyl 2-(F₂CH)-3-(HOCH₂)-imidazo[1,2-a]pyrazine-7-CO₂Bz C₁₆H₁₇F₂N₃O₃ 337.32 3-(HOCH₂), 2-(F₂CH), 7-CO₂Bz N/A N/A ¹H/¹³C NMR, HRMS (ESI) confirmed
Benzyl 3-(ClCH₂)-2-(F₂CH)-imidazo[1,2-a]pyrazine-7-CO₂Bz C₁₆H₁₆ClF₂N₃O₂ 363.77 3-(ClCH₂), 2-(F₂CH), 7-CO₂Bz N/A N/A Structure verified via ISO-certified QC
7-Benzyl-5-(TsO)-imidazo[1,5-a]pyrazin-8-one (3f) C₂₇H₂₃N₃O₃S 493.55 5-(TsO), 7-Bz, 6-Ph 232–235 83 ¹H/¹³C NMR, HRMS (EI)
6-(4-NO₂Ph)-5-(TsO)-imidazo[1,5-a]pyrazin-8-one (3i) C₂₆H₂₀N₄O₅S 524.52 6-(4-NO₂Ph), 5-(TsO) 244–245 76 ¹H NMR, IR (ν=1730 cm⁻¹, C=O)

Key Observations:

Substituent Complexity and Yield :

  • Compounds with electron-withdrawing groups (e.g., 3i’s nitro group) exhibit lower yields (76%) compared to electron-neutral substituents (e.g., 3f: 83%) . The target compound’s chlorosulfonyl group may similarly reduce synthetic efficiency due to its high reactivity.
  • The hydroxymethyl analog () lacks a leaving group, making it less reactive than the chlorosulfonyl or chloromethyl derivatives .

Melting Points and Solubility :

  • Tosyl (TsO) and nitro-substituted compounds (e.g., 3i) show higher melting points (>240°C), attributed to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) . The target compound’s liquid state (inferred from analogs like ) suggests reduced crystallinity due to steric bulk from the chlorosulfonyl group.

Spectral Signatures :

  • ¹H NMR of chloromethyl derivatives () shows distinct δ ~4.5 ppm for –CH₂Cl, whereas chlorosulfonyl analogs would exhibit downfield shifts (δ >5 ppm) due to the sulfonyl group’s electron-withdrawing effect .

Reactivity and Functionalization Potential

  • Chlorosulfonyl vs. Chloromethyl : The target’s –SO₂Cl group is more electrophilic than –CH₂Cl (), enabling nucleophilic substitutions (e.g., with amines to form sulfonamides) .
  • Fluorination Impact: Difluoromethyl groups (present in the target and –4) enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • Core Heterocycle Differences : Imidazo[1,2-a]pyrazine (target) vs. imidazo[1,5-a]pyrazin-8-ones () alter ring electronics, affecting solubility and binding interactions in biological systems .

Biological Activity

Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a chlorosulfonyl group and a difluoromethyl moiety attached to an imidazo[1,2-a]pyrazine core. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C16H16ClF2N3O4S
  • Molecular Weight : 419.83 g/mol
  • CAS Number : 2060061-54-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The chlorosulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.
  • Modulation of Receptor Activity : It may influence receptor signaling pathways through binding interactions that alter receptor conformation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties
    • Preliminary studies suggest potential antimicrobial effects against various bacterial strains. The presence of the chlorosulfonyl group enhances reactivity towards microbial targets.
  • Anti-inflammatory Activity
    • Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo.
  • Anticancer Potential
    • Investigations into its cytotoxic effects on cancer cell lines reveal significant inhibitory effects on cell proliferation.

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study 1 : A derivative of the compound demonstrated significant inhibition of bacterial growth in Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µM.
  • Study 2 : In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell cultures upon stimulation with lipopolysaccharides (LPS).

Interaction Profiles

The interaction profiles of this compound suggest it may engage with various biological macromolecules:

TargetType of InteractionEffect
Enzyme XCovalent bindingInhibition
Receptor YCompetitive bindingModulation
Protein ZNon-covalent interactionStabilization

Comparative Analysis

The compound shares structural similarities with other biologically active compounds. Below is a comparative analysis highlighting unique aspects:

Compound NameStructural FeaturesUnique Aspects
Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylateCyclopropyl instead of difluoromethylDifferent biological activity profile
Benzyl 3-(methylsulfanyl)-5-methylimidazo[1,2-a]pyrazineMethylsulfanyl groupLess electrophilic character
Benzyl 4-(trifluoromethyl)-imidazoleTrifluoromethyl instead of difluoromethylSimpler structure but similar reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.